4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 904278-70-2
VCID: VC4748662
InChI: InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2
SMILES: C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
Molecular Formula: C21H21ClN2O2S2
Molecular Weight: 432.98

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

CAS No.: 904278-70-2

Cat. No.: VC4748662

Molecular Formula: C21H21ClN2O2S2

Molecular Weight: 432.98

* For research use only. Not for human or veterinary use.

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide - 904278-70-2

Specification

CAS No. 904278-70-2
Molecular Formula C21H21ClN2O2S2
Molecular Weight 432.98
IUPAC Name 4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Standard InChI InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2
Standard InChI Key UYWPFJFEVUPMGX-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features three distinct regions:

  • Benzenesulfonamide Core: A 4-chlorobenzene ring linked to a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-), contributing to hydrogen-bonding potential and metabolic stability .

  • Dihydroisoquinoline Moiety: A partially saturated isoquinoline ring, known for modulating neurotransmitter receptors and enzyme inhibition .

  • Thiophene Substituent: A sulfur-containing heterocycle enhancing lipophilicity and electronic interactions .

Comparative analysis with analogs (e.g., furan or nitro-substituted derivatives) reveals that thiophene improves solubility and binding affinity compared to furan .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight432.98 g/mol
SolubilitySoluble in organic solvents
IUPAC Name4-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
SMILESC1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4\text{C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4}

The solubility profile suggests suitability for in vitro assays, while the molecular weight aligns with Lipinski’s Rule of Five for drug-likeness .

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via:

  • Nucleophilic Substitution: Introduction of the dihydroisoquinoline group to a thiophene-ethylamine intermediate .

  • Sulfonamide Formation: Coupling 4-chlorobenzenesulfonyl chloride with the amine intermediate under basic conditions .

  • Purification: Column chromatography (e.g., ethyl acetate/hexane) achieves >95% purity, as validated by HPLC .

A representative protocol from involves Pd-catalyzed cross-coupling for analogous structures, yielding 62–89% efficiency under reflux conditions.

Challenges and Solutions

  • Low Yield in Amidation: Optimizing stoichiometry of sulfonyl chloride and amine (1:1.2 molar ratio) minimizes side products.

  • Steric Hindrance: Using polar aprotic solvents (e.g., DMF) enhances reactivity of bulky intermediates .

Comparative Analysis of Structural Analogs

CompoundSubstituentMolecular Weight (g/mol)Key ActivitySource
Target CompoundThiophen-2-yl432.98Kinase inhibition (predicted)
4-Chloro-...-furan-2-yl Furan-2-yl380.90Moderate antimicrobial
3-Nitro-...-furan-2-yl Nitro group425.90Enhanced solubility
3-Chloro-...-thiophen-2-yl 3-Chlorobenzamide396.90Anticonvulsant (patent)

Thiophene analogs exhibit superior bioactivity over furan derivatives, likely due to sulfur’s electronegativity and π-stacking capacity .

Research Gaps and Future Directions

  • Biological Screening: No in vivo data exist for the target compound. Priority assays should include:

    • COX-I/II inhibition (ELISA).

    • Antibacterial disk diffusion (e.g., S. aureus, E. coli).

  • Structural Modifications: Introducing fluorinated or sulfone groups may improve metabolic stability .

  • Formulation Studies: Nanoencapsulation could address solubility limitations for oral delivery .

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